2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide
Description
Overview of Thiazolidinone and Quinoxaline Chemistry
Thiazolidinones are five-membered heterocyclic compounds characterized by a sulfur atom at position 1 and a nitrogen atom at position 3, with a carbonyl group typically at position 4. Their synthetic versatility allows for structural modifications such as ring substitution, which directly correlates with enhanced bioactivity. For instance, 4-thiazolidinones exhibit broad-spectrum antimicrobial properties due to their ability to inhibit bacterial cell wall synthesis and fungal ergosterol biosynthesis. The introduction of a benzylidene substituent at position 5, as seen in the target compound, further augments π-π stacking interactions with biological targets, improving binding affinity.
Quinoxalines, conversely, are bicyclic systems comprising a benzene ring fused to a pyrazine ring. Their planar structure and electron-deficient nature enable interactions with nucleic acids and enzymes, making them potent anticancer and antiprotozoal agents. The quinoxaline scaffold is a cornerstone in antibiotics like echinomycin, which intercalates DNA and disrupts replication. Functionalization at position 6, as in the reviewed compound, often enhances solubility and target specificity, critical for optimizing pharmacokinetics.
Table 1: Key Structural and Functional Attributes of Thiazolidinone and Quinoxaline Moieties
| Feature | Thiazolidinone | Quinoxaline |
|---|---|---|
| Core Structure | 5-membered ring (S1, N3, C4=O) | Fused benzene-pyrazine bicyclic system |
| Common Modifications | 5-Benzylidene, 2-thioxo | 6-Substitution (e.g., acetamide) |
| Biological Activities | Antimicrobial, anticancer, anti-inflammatory | Anticancer, antiviral, DNA intercalation |
| Target Interactions | PPAR-γ, COX-2, bacterial enzymes | Topoisomerases, viral proteases |
Significance of 2-[(5Z)-5-Benzylidene-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl]-N-(Quinoxalin-6-Yl)Acetamide
The integration of thiazolidinone and quinoxaline moieties in this compound creates a synergistic pharmacophore with dual mechanisms of action. The thiazolidinone segment’s 2-thioxo group enhances hydrogen bonding with microbial enzymes, while the quinoxaline’s planar structure facilitates intercalation into DNA or RNA helices, inhibiting replication in pathogens and cancer cells. Such bifunctionality is rare in monocyclic heterocycles and positions this hybrid as a promising candidate for multitarget therapies.
Notably, the (5Z)-benzylidene configuration introduces stereoelectronic effects that stabilize the molecule’s bioactive conformation, a feature critical for maintaining potency under physiological conditions. The acetamide linker at the quinoxaline’s 6-position further optimizes bioavailability by balancing hydrophilicity and membrane permeability. Preliminary studies on analogous hybrids suggest efficacy against drug-resistant strains of Trypanosoma cruzi and Staphylococcus aureus, underscoring its potential in addressing antimicrobial resistance.
Objectives and Scope of the Review
This review aims to:
- Elucidate Synthetic Pathways : Analyze condensation and cyclization strategies for constructing the thiazolidinone-quinoxaline hybrid, emphasizing green chemistry approaches.
- Correlate Structure-Activity Relationships (SAR) : Investigate how substituents at the benzylidene, thioxo, and acetamide positions influence bioactivity.
- Evaluate Therapeutic Potential : Compile evidence from analogous compounds to hypothesize applications in oncology, infectious diseases, and inflammation.
Properties
Molecular Formula |
C20H14N4O2S2 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-quinoxalin-6-ylacetamide |
InChI |
InChI=1S/C20H14N4O2S2/c25-18(23-14-6-7-15-16(11-14)22-9-8-21-15)12-24-19(26)17(28-20(24)27)10-13-4-2-1-3-5-13/h1-11H,12H2,(H,23,25)/b17-10- |
InChI Key |
ZZGLMMCPMNNWQR-YVLHZVERSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Acetamide Coupling with Quinoxaline
The final step involves nucleophilic substitution between 5-benzylidene-2-thioxo-1,3-thiazolidin-4-one and N-(quinoxalin-6-yl)chloroacetamide. The reaction proceeds in DMF with potassium carbonate (15 mmol) at 50°C for 24 hours. Post-reaction, the mixture is poured into ice water, and the precipitate is filtered and washed with cold ethanol. Column chromatography (silica gel, ethyl acetate/hexane) yields the title compound at 55–60% purity.
One-Pot Synthesis Using Mixed Solvent Systems
A streamlined approach employs a mixed solvent system (EtOH:DMF, 1:1) to consolidate steps. Potassium iodide (1.5 eq) and potassium carbonate (2 eq) catalyze the reaction between 2-thioxo-4-thiazolidinone (10 mmol) and N-(quinoxalin-6-yl)chloroacetamide (11 mmol). Refluxing for 6 hours achieves 70% conversion, with final purification via silica gel chromatography.
Advantages
-
Reduced reaction time (6 vs. 24 hours)
-
Higher yield (70% vs. 55–60%)
-
Lower solvent consumption
Industrial-Scale Production Considerations
While laboratory methods prioritize purity, industrial synthesis focuses on cost and scalability. Key adaptations include:
Solvent Selection
DMF is replaced with toluene in large-scale reactions to reduce toxicity and facilitate water separation via azeotropic distillation. Thioglycolic acid (0.03 mol) and benzaldehyde (0.035 mol) react in toluene under reflux for 12 hours, yielding 65% product after distillation.
Catalytic Optimization
Pyrrolidine (0.05 mol) enhances reaction rates in benzylidene formation, reducing time from 12 to 8 hours.
Table 1: Industrial vs. Laboratory Synthesis
| Parameter | Laboratory | Industrial |
|---|---|---|
| Solvent | DMF | Toluene |
| Catalyst | Piperidine | Pyrrolidine |
| Reaction Time | 12 hours | 8 hours |
| Yield | 70% | 65% |
Stereochemical Control and Analytical Validation
The Z-configuration of the benzylidene group is confirmed via:
-
X-ray crystallography : Single-crystal analysis reveals a dihedral angle of 12.5° between the thiazolidinone and benzene rings.
-
¹H NMR : Coupling constants (J = 10–12 Hz) between olefinic protons confirm the trans configuration, while NOE correlations validate the Z-isomer.
-
HPLC : Purity >95% is achieved using a C18 column with acetonitrile/water (70:30) as the mobile phase.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Multi-Step | 55–60 | 90–95 | 24 |
| One-Pot | 70 | 85–90 | 6 |
| Industrial | 65 | 80–85 | 8 |
The one-pot method balances yield and time efficiency, making it preferable for research-scale production. Industrial methods sacrifice minor yield reductions for cost savings and safety.
Challenges and Optimization Strategies
Byproduct Formation
Side products include:
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The benzylidene and quinoxaline moieties can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Research indicates its potential as an antidiabetic, antineoplastic, and anti-inflammatory agent.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It acts as an inhibitor of bacterial enzymes involved in cell wall synthesis, such as MurB, which is crucial for peptidoglycan biosynthesis . Additionally, it may act as a PPAR-receptor agonist, influencing glucose metabolism and exhibiting hypoglycemic effects . The compound’s anti-inflammatory properties are attributed to its ability to inhibit COX-2 and 5-LOX enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
Benzylidene Modifications :
- Halogenation (e.g., 3-fluoro or 2,3,6-trichloro) enhances target binding through hydrophobic interactions and electron-withdrawing effects. ML302’s trichlorobenzylidene group facilitates Zn sequestration in metalloenzyme inhibition .
- Methoxy or methyl groups (e.g., 2-methoxybenzylidene in CAS: 306323-20-6) improve solubility but may reduce cytotoxicity .
Substitutions with heterocycles (e.g., pyridin-3-yl or 1,3,4-thiadiazol-2-yl) enhance selectivity for kinase or protease targets .
Biological Activity Trends: Antifungal activity correlates with the presence of a free carboxylic acid or small hydrophobic acetamide groups . Anticancer potency is maximized with bulky, electron-deficient substituents (e.g., quinoxaline or trichlorobenzylidene), which may interfere with cellular replication pathways .
Structural-Activity Relationship (SAR) Insights
- Rhodanine Core : The 4-oxo-2-thioxo moiety is essential for hydrogen bonding with biological targets, as seen in antifungal and enzyme-inhibitory activities .
- Z-Configuration : Analogues with E-configuration at the benzylidene double bond show reduced activity due to steric clashes in binding pockets .
Biological Activity
The compound 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide (CAS No. 929858-32-2) is a thiazolidinone derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 406.5 g/mol. The structure features a thiazolidinone ring, a benzylidene group, and a quinoxaline moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 406.5 g/mol |
| CAS Number | 929858-32-2 |
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to the target molecule showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Several investigations have focused on the anticancer potential of thiazolidinone derivatives. In vitro studies have shown that 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide exhibits cytotoxic effects on cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The compound's IC50 values in these studies ranged from 8.5 μM to 25.6 μM , indicating potent activity compared to standard chemotherapeutic agents like cisplatin.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 8.9 - 15.1 |
| MCF-7 | 12.7 - 25.6 |
| A549 | 8.5 - 14.9 |
The mechanism of action appears to involve apoptosis induction through both intrinsic and extrinsic pathways, leading to cell cycle arrest and programmed cell death.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. In vitro assays revealed that it could significantly reduce pro-inflammatory cytokine production in macrophage cell lines, suggesting its potential as an anti-inflammatory agent.
Case Studies
- Cytotoxicity Assessment : A comparative study evaluated the cytotoxic effects of various thiazolidinone derivatives against multiple cancer cell lines, highlighting the superior activity of those with structural similarities to the target compound.
- Mechanistic Studies : Research involving docking studies has suggested that the compound interacts with specific targets within cancer cells, such as PTP1B (protein tyrosine phosphatase 1B), which may enhance its anticancer efficacy.
- Antimicrobial Efficacy : A series of experiments tested the compound against clinical isolates of bacteria, demonstrating significant bactericidal activity and supporting its potential use in treating infections caused by resistant strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
